tert-butyl N-carboximidoylcarbamate

Description

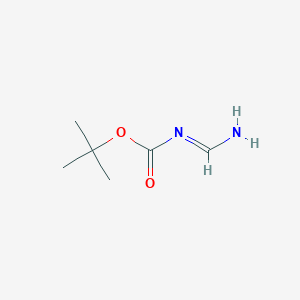

tert-butyl N-carboximidoylcarbamate is a carbamate derivative featuring a carboximidoyl functional group (O=C=N–) attached to the nitrogen of the tert-butyl carbamate scaffold.

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

tert-butyl (NE)-N-(aminomethylidene)carbamate |

InChI |

InChI=1S/C6H12N2O2/c1-6(2,3)10-5(9)8-4-7/h4H,1-3H3,(H2,7,8,9) |

InChI Key |

KGIHCIDSTZOVOV-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C/N |

Canonical SMILES |

CC(C)(C)OC(=O)N=CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-carboximidoylcarbamate typically involves the reaction of tert-butylamine with a suitable carbonyl compound. One common method is the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . This reaction proceeds smoothly at room temperature and yields the desired product in good yields.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-carboximidoylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-carboximidoylcarbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it a valuable tool for the synthesis of complex molecules .

Biology: The compound has been investigated for its potential use in the development of enzyme inhibitors and other biologically active molecules. Its ability to form stable complexes with various biomolecules makes it a promising candidate for drug discovery .

Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of various diseases. Research is ongoing to explore their efficacy and safety in clinical settings .

Industry: In the materials science field, this compound is used as a precursor for the synthesis of polymers and other advanced materials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-butyl N-carboximidoylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme and prevent substrate binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between tert-butyl N-carboximidoylcarbamate and its analogs, based on structural and functional group variations:

Key Observations:

Functional Group Reactivity :

- The carboximidoyl group in This compound confers electrophilic character, enabling nucleophilic additions (e.g., with amines or thiols). In contrast, the carbamimidoyl group in its phenyl-substituted analog (CAS 1034617-86-1) acts as a bidentate ligand, facilitating metal coordination or hydroxamic acid formation .

- Methyl N-carbamimidoylcarbamate, lacking steric protection from tert-butyl, exhibits faster hydrolysis rates.

Steric and Electronic Effects :

- The tert-butyl group in both compounds enhances steric protection of the carbamate, reducing unintended side reactions. However, the phenyl ring in CAS 1034617-86-1 introduces conjugation effects, stabilizing the molecule against thermal degradation.

Synthetic Utility :

- This compound is primarily used as a masked isocyanate equivalent, while CAS 1034617-86-1 is tailored for hydroxamate-based drug discovery (e.g., inhibiting MMPs or histone deacetylases) .

Research Findings and Limitations

- Synthetic Routes :

- Spectroscopic Data :

- While NMR and IR data for CAS 1034617-86-1 are documented (e.g., aromatic proton signals at δ 7.2–7.8 ppm), analogous data for This compound remain sparse.

- Conflicting Evidence :

- The provided evidence focuses on a phenyl-substituted derivative, highlighting the need for caution when extrapolating properties to the simpler This compound .

Biological Activity

Tert-butyl N-carboximidoylcarbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, highlighting its significance in the pharmaceutical field.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

Where R represents various substituents that can influence the compound's biological activity. The synthesis typically involves the reaction of tert-butyl carbamate with isocyanates or related compounds under controlled conditions to yield the desired product.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on azomethine derivatives, which share structural similarities, have shown potent antifungal and antibacterial effects against strains like Candida albicans and Cryptococcus neoformans . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Antitumor Activity

In vitro studies have demonstrated that azomethine compounds can act as effective antitumor agents. The biological activity is attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptosis-related proteins .

Structure-Activity Relationships

The presence of the tert-butyl group in the structure of N-carboximidoylcarbamate influences its lipophilicity and metabolic stability, which are critical factors for drug efficacy. A comparative study on drug analogues showed that while the tert-butyl group enhances certain properties, it may also lead to increased lipophilicity, complicating absorption and distribution .

Case Studies

- Antifungal Activity : A study synthesized novel azo-pyrazole derivatives incorporating structures akin to this compound. These compounds were evaluated for antifungal activity against Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Antitumor Efficacy : Another investigation focused on azomethine derivatives revealed their potential as antitumor agents through mechanisms involving cell cycle arrest and apoptosis induction in human cancer cell lines. The study highlighted specific structural modifications that enhanced biological activity .

Table 1: Biological Activity Summary of this compound Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.